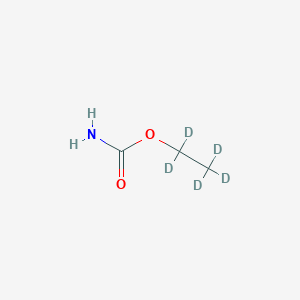

Ethyl-d5 carbamate

Overview

Description

Ethyl-d5 carbamate, also known as deuterated ethyl carbamate, is a derivative of ethyl carbamate where five hydrogen atoms are replaced by deuterium. This compound is often used as an internal standard in analytical chemistry due to its stability and distinct mass, which allows for precise quantification in mass spectrometry.

Mechanism of Action

Target of Action

Ethyl-d5 carbamate, also known as Urethane-d5, primarily targets the DNA in cells . It is a genotoxic compound, meaning it can interact with DNA and cause genetic mutations .

Mode of Action

This compound interacts with its targets through a series of biochemical reactions. Most of the compound entering the body is hydrolyzed and excreted, but a small portion is metabolized by cytochrome P450 . Specifically, about 0.5% of this compound is oxidized to vinyl-amino-formate epoxides, and another 0.1% is converted to N-hydroxyl-amino-ethyl formate . These substances can damage the structure of DNA, causing genetic mutations that may eventually lead to cancer .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the metabolism of the compound by cytochrome P450, leading to the formation of genotoxic metabolites . These metabolites can bind to DNA and cause mutations, disrupting normal cellular functions and potentially leading to diseases such as cancer .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are as follows:

- Absorption : this compound is rapidly and almost completely absorbed into the body, mainly through the skin and intestinal epithelial tissues .

- Distribution : Once absorbed, this compound is distributed throughout the body, reaching various tissues and organs .

- Metabolism : this compound is primarily metabolized by cytochrome P450 .

- Excretion : Most of the this compound entering the body is hydrolyzed and excreted .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve DNA damage and the potential induction of genetic mutations . This can disrupt normal cellular functions and potentially lead to diseases such as cancer .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the formation of this compound from urea increases dramatically with temperature . Furthermore, the presence of ethanol can promote its carcinogenicity . Therefore, the environment in which this compound is present can significantly impact its effects on the body.

Biochemical Analysis

Biochemical Properties

Ethyl-d5 carbamate is a genotoxic and carcinogenic compound that is also a by-product of fermented foods and alcoholic beverages . It is rapidly and almost completely absorbed into the body, mainly through the skin and intestinal epithelial tissues . Most of the this compound entering the body is hydrolyzed and excreted, but 0.5% of this compound is oxidized to vinyl-amino-formate epoxides by cytochrome P450 . Another 0.1% this compound is converted to N-hydroxyl-amino-ethyl formate via cytochrome P450 and further converted to hydroxylamine . These two substances can damage the structure of DNA, causing genetic mutations that eventually lead to cancer .

Cellular Effects

This compound is a genotoxic and carcinogenic compound . Animal studies have shown that this compound can increase the risk of various cancer diseases, such as liver cancer, lung adenoma, lymphoma, and breast cancer . The carcinogenic mechanism of this compound is gradually revealed . These two substances can damage the structure of DNA, causing genetic mutations that eventually lead to cancer .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to harmful substances within the body . Most of the this compound entering the body is hydrolyzed and excreted, but 0.5% of this compound is oxidized to vinyl-amino-formate epoxides by cytochrome P450 . Another 0.1% this compound is converted to N-hydroxyl-amino-ethyl formate via cytochrome P450 and further converted to hydroxylamine . These two substances can damage the structure of DNA, causing genetic mutations that eventually lead to cancer .

Temporal Effects in Laboratory Settings

It is known that this compound is formed in the fermentation, distillation, and storage stage

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . In these animals, intakes of this compound were equal to approximately 0, 1, 3 or 9 mg/kg of body weight per day, respectively . Treatment with this compound resulted in dose-dependent increased incidences of alveolar and bronchiolar, hepatocellular and Harderian gland adenoma or carcinoma, hepatic haemangiosarcoma, and mammary gland adenoacanthoma or adenocarcinoma .

Metabolic Pathways

This compound is involved in several metabolic pathways . It is generated from the reaction of the main precursors (urea and cyanide) with ethanol in the process of fermentation and storage . The metabolic pathway of this compound was partly shared with that of putrescine biosynthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl-d5 carbamate can be synthesized through the reaction of deuterated ethanol with urea. The reaction typically involves heating deuterated ethanol and urea in the presence of a catalyst under controlled conditions to form this compound. The reaction can be represented as:

CD3CD2OH+NH2CONH2→CD3CD2OCONH2+NH3

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using deuterated ethanol and urea. The process is optimized to ensure high yield and purity, often involving distillation and purification steps to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Ethyl-d5 carbamate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to form deuterated ethanol and urea.

Oxidation: Under oxidative conditions, this compound can be converted to deuterated ethyl carbamate oxide.

Substitution: this compound can undergo nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Nucleophiles such as halides or amines.

Major Products Formed:

Hydrolysis: Deuterated ethanol and urea.

Oxidation: Deuterated ethyl carbamate oxide.

Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Ethyl-d5 carbamate is widely used in scientific research due to its unique properties:

Analytical Chemistry: Used as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of ethyl carbamate in various samples.

Biological Studies: Utilized in metabolic studies to trace the metabolic pathways of ethyl carbamate in biological systems.

Pharmaceutical Research: Employed in the development and validation of analytical methods for the detection of ethyl carbamate in pharmaceutical formulations.

Industrial Applications: Used in the quality control of alcoholic beverages and fermented foods to monitor the levels of ethyl carbamate.

Comparison with Similar Compounds

Ethyl-d5 carbamate is similar to other deuterated carbamates and non-deuterated ethyl carbamate. its unique deuterium labeling makes it particularly useful as an internal standard in analytical applications. Similar compounds include:

- Isopropyl carbamate

- Methyl carbamate

- Propyl carbamate

- Butyl carbamate

These compounds share similar chemical properties but differ in their alkyl groups, which can influence their reactivity and applications.

Biological Activity

Ethyl-d5 carbamate, a deuterated form of ethyl carbamate (EC), serves as a significant compound in biological and analytical research due to its implications in food safety and toxicology. Ethyl carbamate itself is classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC), primarily due to its genotoxic properties and potential to cause DNA damage. This article explores the biological activity of this compound, focusing on its formation, effects, and analytical methodologies used for its detection.

Formation and Sources

Ethyl carbamate is primarily formed during the fermentation process of alcoholic beverages and various food products. It arises from the reaction between ethanol and either cyanate or N-carbamyl compounds. This compound is utilized as an internal standard in analytical methods to quantify ethyl carbamate levels in various matrices, including alcoholic beverages and fermented foods.

Biological Activity

Genotoxicity and Carcinogenicity

Ethyl carbamate is known for its genotoxic effects, which have been demonstrated in both in vitro and in vivo studies. It binds covalently to DNA, leading to mutations that can result in cancer. Animal studies have shown that exposure to ethyl carbamate increases tumor incidence across various tissues, including:

- Liver

- Lungs

- Blood vessels

The compound's mechanism of action involves metabolic activation by cytochrome P-450 enzymes, which convert it into reactive intermediates capable of forming DNA adducts.

Analytical Methods

Quantifying ethyl carbamate, including its deuterated form (this compound), is essential for assessing its levels in food products. Various methods have been developed, including Gas Chromatography-Mass Spectrometry (GC-MS). The following table summarizes key analytical methodologies:

Case Studies

- Alcoholic Beverages : A study analyzed 34 food items, including alcoholic beverages from Korea, revealing significant levels of ethyl carbamate. The findings indicated that certain spirits contained levels exceeding safety thresholds set by regulatory bodies .

- Fermented Foods : Research focused on the formation of ethyl carbamate during the fermentation of soy sauce and other fermented products showed that processing conditions significantly influence its concentration .

- Animal Studies : In a controlled study involving rodents, exposure to ethyl carbamate resulted in a marked increase in liver tumors, confirming its carcinogenic potential .

Properties

IUPAC Name |

1,1,2,2,2-pentadeuterioethyl carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-2-6-3(4)5/h2H2,1H3,(H2,4,5)/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOYRKODLDBILNP-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584040 | |

| Record name | (~2~H_5_)Ethyl carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73962-07-9 | |

| Record name | (~2~H_5_)Ethyl carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Urethane-d5 (ethyl-d5) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of developing an efficient assay for simultaneous quantification of Ethyl carbamate and phthalate esters in Chinese liquor?

A1: Chinese liquor often contains trace amounts of Ethyl carbamate, a potential carcinogen, and phthalate esters, known endocrine disruptors. The development of an efficient and simultaneous GC-MS assay allows researchers to accurately quantify these compounds in liquor samples. [] This is crucial for ensuring consumer safety by monitoring and controlling the levels of these potentially harmful substances in alcoholic beverages.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.